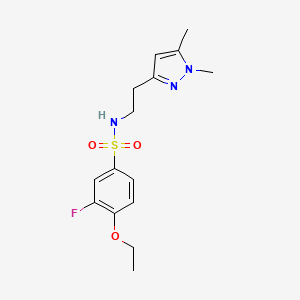
((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine is an organic compound with unique structural characteristics, combining a chlorophenoxy moiety with a sulfonyl alanine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine typically involves the reaction of 2-chlorophenol with phenylsulfonyl chloride to form an intermediate, which is subsequently reacted with alanine. The precise conditions for these reactions, such as temperature and catalysts, can vary depending on the desired yield and purity of the final product. Common solvents used include dichloromethane and methanol, with the reactions often taking place under reflux conditions to ensure complete reaction.
Industrial Production Methods: Industrial production methods for this compound often scale up the laboratory synthesis techniques, with additional steps for purification and quality control. This may include crystallization, distillation, or chromatography to remove impurities and ensure a high-purity product suitable for further applications.
化学反応の分析
Types of Reactions: ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the sulfonyl group, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it back to a thioether.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions: Reagents such as sodium hydride (for deprotonation reactions) and lithium aluminum hydride (for reduction) are commonly used with this compound. Reactions often take place under inert atmospheres (argon or nitrogen) to prevent unwanted side reactions.
Major Products Formed: Major products from these reactions include derivatives like sulfoxides, sulfones, and substituted chlorophenoxy analogs, which can have varied functional applications.
科学的研究の応用
Chemistry: In chemistry, ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine serves as a precursor in the synthesis of complex molecules, including pharmaceuticals and polymers. Its unique structure allows for modifications that can enhance the properties of these materials.
Biology: Biologically, this compound is studied for its potential as a bioactive molecule. It has been examined for its role in enzyme inhibition, particularly against enzymes that are critical in disease pathways.
Medicine: In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, especially in areas like cancer and infectious diseases.
Industry: Industrial applications include its use as an intermediate in the production of agricultural chemicals, dyes, and advanced materials.
作用機序
The mechanism of action for ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine often involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site, preventing substrate access and thus halting enzymatic activity. Pathways involved can include signal transduction pathways critical in cell growth and survival, making it a potential anti-cancer agent.
類似化合物との比較
Similar Compounds: Similar compounds include:
(4-Chlorophenyl)sulfonylalanine: Lacks the additional phenoxy group but shares the sulfonyl alanine backbone.
2-(Chlorophenoxy)benzenesulfonyl: Similar structure but lacks the alanine moiety.
(4-(2-Fluorophenoxy)phenyl)sulfonyl)alanine: A fluorinated analog, providing insights into the effects of halogen substitution.
Uniqueness: ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine is unique due to its combined structural features, offering specific reactivity and interaction profiles that are not as pronounced in its analogs.
This should give you a comprehensive look at this compound, from its synthesis to its wide-ranging applications and unique properties
特性
IUPAC Name |
2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-10(15(18)19)17-23(20,21)12-8-6-11(7-9-12)22-14-5-3-2-4-13(14)16/h2-10,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETNEQSPEDIHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one](/img/structure/B2904708.png)
![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2904709.png)
![TERT-BUTYL 6-THIA-2,7-DIAZASPIRO[3.4]OCTANE-2-CARBOXYLATE 6,6-DIOXIDE](/img/structure/B2904710.png)
![4-tert-butyl-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2904711.png)

![1-[2-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2904714.png)


![N'-(4-methoxyphenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2904717.png)
![N1-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]benzene-1,2-diamine](/img/structure/B2904720.png)

![4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid](/img/structure/B2904723.png)
![2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2904727.png)

